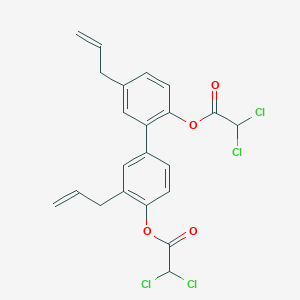
1,2-O-Isopropylidene-a-D-glucofuranuronic-6-13C acid, |A-lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-O-Isopropylidene-a-D-glucofuranuronic-6-13C acid, γ-lactone is a labeled compound used in various scientific research applications. This compound is a derivative of glucofuranuronic acid, where the carbon-13 isotope is incorporated at the 6th position. The isopropylidene group protects the hydroxyl groups, making it a valuable intermediate in organic synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-O-Isopropylidene-a-D-glucofuranuronic-6-13C acid, γ-lactone typically involves the protection of the hydroxyl groups of glucofuranuronic acid with an isopropylidene group. This is followed by the incorporation of the carbon-13 isotope at the 6th position. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification and protection steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems could enhance production efficiency.
化学反応の分析
Types of Reactions
1,2-O-Isopropylidene-a-D-glucofuranuronic-6-13C acid, γ-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.
科学的研究の応用
1,2-O-Isopropylidene-a-D-glucofuranuronic-6-13C acid, γ-lactone is used in various scientific research applications, including:
Chemistry: As a labeled compound, it is used in studies involving metabolic flux analysis and tracing chemical pathways.
Biology: It helps in understanding biochemical processes by tracking the incorporation and transformation of the labeled carbon atom.
Medicine: The compound is used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of 1,2-O-Isopropylidene-a-D-glucofuranuronic-6-13C acid, γ-lactone involves its incorporation into biochemical pathways where the labeled carbon atom can be traced. This allows researchers to study the metabolic fate of the compound and understand the molecular targets and pathways involved. The isopropylidene group protects the hydroxyl groups, enabling selective reactions at other positions on the molecule .
類似化合物との比較
Similar Compounds
1,2-O-Isopropylidene-α-D-glucofuranose: Similar in structure but lacks the carbon-13 labeling.
1,2-O-Isopropylidene-β-L-idofuranuronic acid, γ-lactone: Another isomer with different stereochemistry.
6-O-Octanoyl-1,2-O-isopropylidene-α-D-glucofuranose: A derivative with an octanoyl group instead of the carbon-13 label
Uniqueness
1,2-O-Isopropylidene-a-D-glucofuranuronic-6-13C acid, γ-lactone is unique due to the incorporation of the carbon-13 isotope, making it valuable for tracing and studying metabolic pathways. Its protected hydroxyl groups also allow for selective reactions, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
(1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4+,5-,6+,8+/m0/s1/i7+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBGJSXZKMTMGP-GSSWHZAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@@H]([13C](=O)O3)O)O[C@@H]2O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-3H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-3H-purin-6-one;azane](/img/structure/B8198321.png)
![2',7'-Difluoro-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B8198335.png)



![(3aR,5R,6S,6aR)-5-((R)-2-((tert-butyldimethylsilyl)oxy)-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8198374.png)


![[(2S,3S,4R,5S,6S)-4,5-diacetyloxy-2-methyl-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate](/img/structure/B8198386.png)
![(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B8198403.png)


